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Compound Name: 6,7-Dihydroquinolin-8(5H)-one

Cat. No.: B1314719 Get Quote

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the early assessment of a compound's Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risk

clinical development and reduce costly late-stage failures. Quinolinone scaffolds, recognized

for their broad spectrum of biological activities, are a focal point of contemporary medicinal

chemistry. This guide provides a comparative in silico ADMET analysis of a representative

quinolinone compound against established anticancer drugs, offering valuable insights for

researchers, scientists, and drug development professionals.

Comparative ADMET Profiling
To contextualize the ADMET properties of emerging quinolinone-based drug candidates, we

present a comparative analysis of a promising 6-hydroxyquinolinone derivative against three

clinically approved tyrosine kinase inhibitors: Lapatinib, Gefitinib, and Erlotinib. The following

table summarizes key in silico ADMET parameters predicted by widely used computational

tools such as SwissADME, admetSAR, and pkCSM. These platforms employ a variety of

models to forecast the pharmacokinetic and toxicological profiles of small molecules.
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ADMET
Parameter

6-
Hydroxyquinol
in-2(1H)-one

Lapatinib Gefitinib Erlotinib

Physicochemical

Properties

Molecular Weight

( g/mol )
163.15 581.06 446.90 393.44

LogP

(Consensus)
1.25 5.70 3.23 3.16

Water Solubility

(LogS)
-2.5 (Soluble)

-6.5 (Poorly

Soluble)

-4.2 (Moderately

Soluble)

-3.8 (Moderately

Soluble)

Absorption

Gastrointestinal

(GI) Absorption
High Low High High

Caco-2

Permeability

(logPapp)

Moderate Low High High

Distribution

Blood-Brain

Barrier (BBB)

Permeant

No No Yes Yes

P-glycoprotein

(P-gp) Substrate
No Yes Yes Yes

Metabolism

CYP1A2 Inhibitor No Yes Yes Yes

CYP2C9 Inhibitor No Yes No No

CYP2C19

Inhibitor
No No No No

CYP2D6 Inhibitor No No No Yes
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CYP3A4 Inhibitor No Yes Yes Yes

Toxicity

AMES Toxicity Non-mutagenic - - Non-mutagenic

hERG I Inhibitor No Yes Yes Yes

Hepatotoxicity Low risk High risk High risk High risk

Note: The data presented in this table is a compilation of in silico predictions from various

studies and should be interpreted as indicative rather than absolute values. The specific

prediction tool used may vary for each data point.

Experimental and Computational Methodologies
The in silico ADMET data presented in this guide are generated using a variety of

computational models and software platforms. Below are the general protocols for the key tools

referenced.

SwissADME
SwissADME is a free web-based tool that provides a comprehensive analysis of the

physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry

friendliness of small molecules[1][2].

Methodology:

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) or the 2D

structure of the compound is submitted to the SwissADME web server[3].

Physicochemical Descriptors: The platform calculates a range of descriptors, including

molecular weight, LogP (lipophilicity), water solubility, and topological polar surface area

(TPSA)[4].

Pharmacokinetic Prediction: It employs predictive models to estimate gastrointestinal (GI)

absorption, blood-brain barrier (BBB) permeability, and identifies if the compound is a

substrate for P-glycoprotein (P-gp)[1].
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Drug-Likeness: The tool evaluates the compound against several established drug-likeness

rules, such as Lipinski's rule of five, Ghose filter, Veber rule, Egan rule, and Muegge rule[5].

Medicinal Chemistry Friendliness: It flags pan-assay interference compounds (PAINS) and

other undesirable structural motifs.

Output: The results are presented in a user-friendly graphical format, including the

"Bioavailability Radar" and the "BOILED-Egg" model for a quick assessment of oral

bioavailability and BBB penetration[1].

admetSAR
admetSAR is a widely used online platform for the prediction of a wide range of ADMET

properties based on a large, curated database of chemical structures and their experimental

data[6][7].

Methodology:

Input: The user provides the chemical structure in SMILES format or draws it using the

provided editor.

ADMET Profile Prediction: The server calculates over 50 ADMET-related properties,

including absorption (e.g., human intestinal absorption, Caco-2 permeability, oral

bioavailability), distribution (e.g., BBB penetration, plasma protein binding), metabolism (e.g.,

cytochrome P450 substrate and inhibitor profiles), and toxicity (e.g., AMES toxicity,

carcinogenicity, hERG inhibition)[6][8].

Model Basis: The predictions are based on quantitative structure-activity relationship (QSAR)

models built from a vast collection of experimental data[9].

Output: The results are presented in a tabular format with probabilities or classifications for

each predicted endpoint[8].

pkCSM
pkCSM is a web server that uses graph-based signatures to predict the pharmacokinetic and

toxicity properties of small molecules[10].
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Methodology:

Input: The compound's structure is submitted as a SMILES string.

Signature Calculation: The tool generates graph-based signatures that encode the

physicochemical properties and topological relationships of the atoms within the molecule.

ADMET Prediction: These signatures are used as input for a series of machine learning

models trained on experimental ADMET data to predict parameters related to absorption

(e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., volume of distribution,

BBB permeability), metabolism (e.g., CYP substrate/inhibitor), excretion (e.g., total

clearance), and toxicity (e.g., AMES toxicity, hERG inhibition, hepatotoxicity, oral rat acute

toxicity LD50)[11][12].

Output: The platform provides quantitative predictions for various ADMET endpoints, along

with a classification of the compound's likely toxicity[5].

Visualizing the In Silico ADMET Workflow
The following diagram illustrates the typical workflow for an in silico ADMET analysis, from the

initial input of a chemical structure to the final interpretation of its pharmacokinetic and

toxicological profile.
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1. Compound Input

2. In Silico Prediction

3. ADMET Parameter Analysis

4. Data Interpretation & Decision
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Caption: General workflow for in silico ADMET analysis of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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